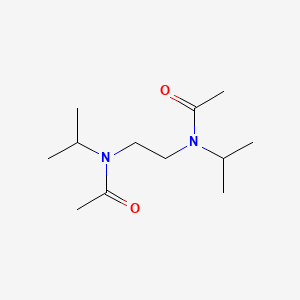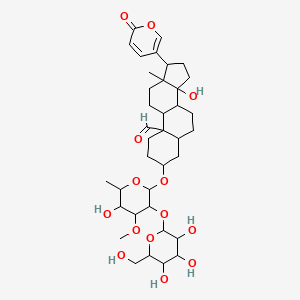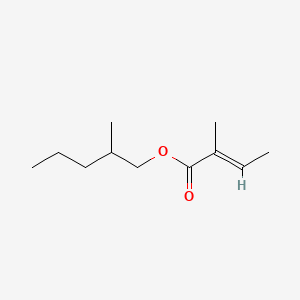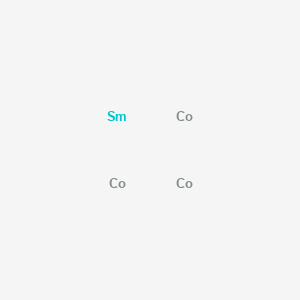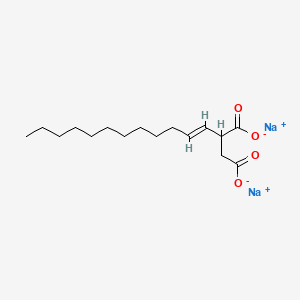
Disodium dodecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium dodecenylsuccinate is a chemical compound that belongs to the class of sulfosuccinates. It is a disodium salt of dodecenylsuccinic acid, which is derived from succinic acid. This compound is commonly used in various industrial and cosmetic applications due to its anti-corrosive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium dodecenylsuccinate is synthesized through the esterification of dodecenylsuccinic acid with sodium hydroxide. The reaction typically involves heating dodecenylsuccinic acid with an excess of sodium hydroxide under controlled conditions to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Disodium dodecenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is widely used in the cosmetic industry for its anti-corrosive properties and as an ingredient in personal care products
Mecanismo De Acción
The mechanism of action of disodium dodecenylsuccinate involves its ability to reduce surface tension and enhance the incorporation of water and fat. This property makes it an effective surfactant and emulsifier. The compound interacts with molecular targets such as cell membranes, altering their permeability and facilitating the delivery of active ingredients .
Comparación Con Compuestos Similares
Disodium dodecenylsuccinate can be compared with other similar compounds such as:
- Disodium laureth sulfosuccinate
- Disodium cocoamphodiacetate
- Disodium oleamido MEA-sulfosuccinate
These compounds share similar surfactant and emulsifying properties but differ in their specific chemical structures and applications. This compound is unique due to its specific dodecenyl group, which imparts distinct properties and applications .
Propiedades
Número CAS |
57195-26-3 |
|---|---|
Fórmula molecular |
C16H26Na2O4 |
Peso molecular |
328.35 g/mol |
Nombre IUPAC |
disodium;2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C16H28O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b12-11+;; |
Clave InChI |
UOBFGRVCPMFAPP-YHPRVSEPSA-L |
SMILES isomérico |
CCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





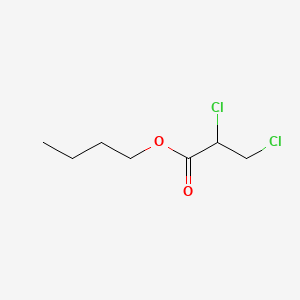
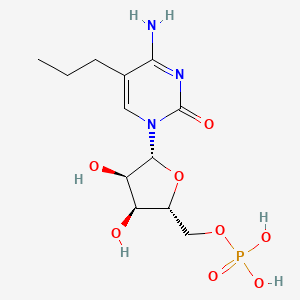

![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)

